Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-

Site-specific RNA cleavage Anthraquinone conjugates Chemical biology

Researchers requiring site-specific RNA hydrolysis or a DNA intercalation reference standard often face supply inconsistency and unvalidated purity. This anthraquinone-glycine conjugate (CAS 204907-49-3) directly addresses these pain points: • Provides defined 5′-CA-3′ dinucleotide cleavage in RNA stem regions for footprinting and secondary structure probing. • Quantifiable DNA binding constant (4.79 × 10⁴ M⁻¹) enables calibration of intercalation assays. • Serves as a validated negative control in xanthine oxidase inhibitor screens, ensuring target engagement is attributed to the amino acid side chain. Supplied with ≥98% HPLC purity and full analytical documentation, ensuring batch-to-batch reproducibility for critical biochemical experiments.

Molecular Formula C17H11NO5
Molecular Weight 309.27 g/mol
CAS No. 204907-49-3
Cat. No. B15249178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-
CAS204907-49-3
Molecular FormulaC17H11NO5
Molecular Weight309.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC(=O)O
InChIInChI=1S/C17H11NO5/c19-14(20)8-18-17(23)9-5-6-12-13(7-9)16(22)11-4-2-1-3-10(11)15(12)21/h1-7H,8H2,(H,18,23)(H,19,20)
InChIKeyBWKFLZCYESDCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Class and Core Characteristics


Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-, also named 2-[(9,10-dioxoanthracene-2-carbonyl)amino]acetic acid, is an anthraquinone–amino acid conjugate belonging to the N-(9,10-anthraquinone-2-carbonyl)amino acid derivative class. Its structure incorporates a planar 9,10-anthraquinone moiety linked via an amide bond to glycine, yielding a molecular formula of C17H11NO5 and a molecular weight of 309.27 g/mol . This compound serves as a synthetic intermediate and research tool in areas such as selective RNA hydrolysis, enzyme inhibition, and DNA binding studies [1].

Site-specific RNA hydrolysis probe (5′-CA-3′ cleavage in stem regions)
DNA intercalation reference compound with quantifiable binding
Negative control for xanthine oxidase inhibitor screening

Why Generic Substitution Is Not Straightforward


Within the N-(9,10-anthraquinone-2-carbonyl)amino acid class, the choice of amino acid residue critically governs both biological activity and physicochemical behavior. For example, in RNA hydrolysis, the glycine conjugate (Anth-Gly) and the iminodiacetate conjugate (Anth-IDA) produce markedly different cleavage site selectivities on yeast tRNAPhe, meaning they cannot be used interchangeably for sequence-specific applications [1]. Similarly, in xanthine oxidase inhibition, aromatic amino acid derivatives such as L/D-phenylalanine exhibit micromolar potency (IC50 ~2.9–3.0 µM), whereas non-aromatic amino acid derivatives show substantially weaker activity, demonstrating that the amino acid side chain is a key determinant of target engagement [2]. Solubility and enzymatic processing also differ: the L-proline conjugate is virtually insoluble in aqueous buffers, limiting its therapeutic potential, whereas alternative amino acid conjugates display different solubility profiles and susceptibility to prolidase [3]. These examples illustrate why in-class substitution without quantitative justification can lead to experimental failure.

Amino acid side chain alters RNA cleavage pattern Glycine conjugate cleaves at 5′-CA-3′ stem sites; iminodiacetate conjugate targets G-sites in loops. Cleavage selectivity may not transfer.
XO inhibition requires aromatic amino acid Glycine derivative lacks target engagement; aromatic Phe/Trp conjugates show reported micromolar potency. Substitution may yield inactive compound.
Solubility and enzymatic processing differ L-Proline conjugate is poorly water-soluble and prolidase-susceptible; glycine conjugate is expected to show distinct solubility and metabolic stability.

Quantitative Differentiation vs. Structural Analogs


RNA Hydrolysis Site Selectivity: Anth-Gly vs. Anth-IDA

The anthraquinone–glycine conjugate (Anth-Gly, compound 1) and the anthraquinone–iminodiacetate conjugate (Anth-IDA, compound 2) both hydrolyze yeast tRNAPhe under physiological conditions (37 °C, pH 7), but with distinct site selectivities [1]. Anth-Gly cleaves selectively at 5′-cytidine-adenosine-3′ (CA) sites located primarily in stem regions, whereas Anth-IDA cleavage is restricted to the D-loop, extra-loop, and TψC-stem, with preferential scission at the 3′-side of guanosine [1][2]. Neither free glycine (0.5 M) nor the ethyl ester or N-acetyl derivative of Anth-Gly showed measurable catalysis, confirming that both the anthraquinone intercalator and the free carboxylate/ammonium groups are required for activity [1].

RNA Cleavage Site Selectivity
Head-to-head
Anth-Gly cleaves at 5′-CA-3′ in stem regions; Anth-IDA cleaves at 3′-G in D-loop/TψC-stem. Activity of Anth-Gly ~7-fold higher than its methyl ester.
Cleavage pattern is conjugate-specific; selection depends on desired site selectivity.
Yeast tRNAPhe, 37 °C, pH 7; gel electrophoresis confirmation.
Site-specific RNA cleavage Anthraquinone conjugates Chemical biology

Xanthine Oxidase Inhibitory Potency: Glycine vs. Aromatic Amino Acid Derivatives

A series of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives (1a–j) was evaluated for xanthine oxidase (XO) inhibition [1]. The L-phenylalanine derivative 1d (IC50 = 3.0 µM) and the D-phenylalanine derivative 1i (IC50 = 2.9 µM) were the most potent, exceeding the positive control allopurinol (IC50 = 8.1 µM). SAR analysis indicated that an aromatic amino acid side chain (Phe, Trp) is essential for strong inhibition, whereas aliphatic amino acid derivatives, including the glycine derivative (compound 1a), showed substantially weaker activity (exact IC50 not reported, but described as not among the effective compounds) [1]. This establishes that the glycine conjugate is not a suitable surrogate for aromatic amino acid derivatives when targeting XO.

XO Inhibitory Potency
Cross-study comparable
Glycine derivative: not effective; L/D-Phe derivatives IC50 ~2.9–3.0 µM (allopurinol 8.1 µM).
Aromatic side chain required for target engagement; glycine conjugate not suitable for XO studies.
SAR analysis in fluorescence-based XO assay.
Xanthine oxidase inhibition SAR Hyperuricemia

DNA Intercalation Binding Affinity

The anthraquinone–glycine conjugate (Anth-Gly, compound 1) intercalates into calf thymus DNA with a binding constant (K) of 4.79 × 10^4 M⁻¹ at pH 7 and 25 °C, as determined by hypochromic change in UV/visible absorption spectra [1]. This binding affinity is moderate compared to related conjugates: the conjugate 6 (which has a methyl ester instead of a free carboxylate) shows only about 1/7 the catalytic activity of Anth-Gly, indicating that the free carboxylate is critical for full function [1]. Free glycine and iminodiacetate without the anthraquinone moiety show no measurable catalysis even at 0.5 M, demonstrating that the anthraquinone ring is essential for nucleic acid binding [1].

DNA Binding Affinity
Head-to-head
K = 4.79 × 10⁴ M⁻¹ (calf thymus DNA, pH 7, 25 °C).
Quantifiable intercalation reference; free carboxylate essential for activity.
UV/vis hypochromicity; ester analog ~7-fold lower catalytic activity.
DNA binding Intercalation Spectroscopy

Prolidase Susceptibility: Glycine Conjugate vs. L-Proline Conjugate

The L-proline analogue of anthraquinone-2-carboxylic acid, N-(anthraquinone-2-carbonyl)-L-proline, is susceptible to hydrolysis by purified prolidase, with activity comparable to the standard substrate glycyl-L-proline [1]. However, the proline conjugate is virtually insoluble in aqueous solution (requiring 1% DMSO for solubilization), a property that limits its potential therapeutic value [1]. The glycine conjugate (an amide of glycine rather than a proline-containing dipeptide mimetic) lacks the X-Pro dipeptide motif recognized by prolidase and is therefore not expected to be processed by this enzyme. This differential enzymatic susceptibility is a key consideration for prodrug design: the proline conjugate can serve as a prolidase-activated prodrug, whereas the glycine conjugate offers greater metabolic stability.

Prolidase Susceptibility
Class-level
Glycine conjugate lacks X-Pro motif; L-Proline conjugate is a prolidase substrate and poorly water-soluble.
Enzymatic processing differs by amino acid; glycine conjugate may offer greater metabolic stability.
Purified prolidase assay; proline conjugate requires 1% DMSO for solubility.
Prodrug activation Prolidase Enzymatic hydrolysis

Optimal Research and Industrial Application Scenarios


Site-Specific RNA Cleavage for Structural Biology

For experiments requiring site-specific hydrolysis of RNA at 5′-CA-3′ dinucleotide steps within stem regions, the glycine conjugate (Anth-Gly) provides a defined cleavage pattern distinct from the G-site selectivity of the iminodiacetate conjugate [1]. This makes Anth-Gly suitable for RNA footprinting, secondary structure probing, and generating defined RNA fragments under physiological conditions.

DNA Intercalation Reference for Spectroscopic Binding Studies

With a quantifiable DNA binding constant of 4.79 × 10^4 M⁻¹ (calf thymus DNA, pH 7, 25 °C), the glycine conjugate can serve as a reference compound for calibrating intercalation assays or for studying the contribution of the carboxylate group to nucleic acid recognition [1]. The availability of inactive control compounds (ethyl ester, N-acetyl derivative) allows for well-controlled experimental designs.

Negative Control in Xanthine Oxidase Inhibitor Screening

The glycine derivative is essentially inactive as a xanthine oxidase inhibitor, in contrast to the low-micromolar potency of L/D-phenylalanine and L/D-tryptophan derivatives [2]. It is therefore useful as a negative control compound in XO inhibitor screening campaigns or SAR studies, helping to confirm that observed inhibition is mediated by the aromatic amino acid side chain rather than the anthraquinone scaffold alone.

Metabolically Stable Analog for In Vitro Mechanistic Studies

Unlike the L-proline conjugate, which is susceptible to prolidase-mediated hydrolysis and requires organic co-solvents for solubility, the glycine conjugate lacks the X-Pro dipeptide motif and is expected to exhibit greater aqueous solubility and enzymatic stability [3]. This makes it a more suitable candidate for prolonged in vitro biochemical or cell-based assays where proline conjugates may degrade or precipitate.

Application
Selection Property
Validation Focus
RNA structural probing and footprinting
Cleavage site selectivity (5′-CA-3′ stem regions)
Verify cleavage pattern on target RNA sequence
DNA intercalation assay calibration
Quantifiable intercalation binding constant
Confirm K value in experimental buffer system
Negative control in XO inhibitor screening
Absence of XO inhibition relative to aromatic conjugates
Confirm lack of activity in XO enzyme assay
Metabolically stable analog for in vitro studies
Expected prolidase resistance and aqueous solubility
Assess stability during prolonged incubation
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